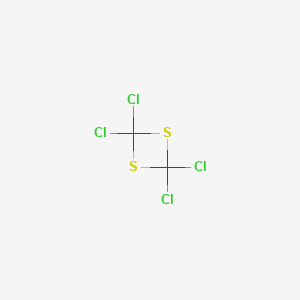
2,2,4,4-Tetrachloro-1,3-dithietane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetrachloro-1,3-dithietane, also known as TCDD, is a highly toxic chemical compound that has been extensively studied due to its potential environmental and health effects. This compound is a member of the dioxin family, which is a group of persistent organic pollutants that have been linked to a variety of adverse health outcomes, including cancer, reproductive and developmental problems, and immune system dysfunction. In
作用機序
The mechanism of action of 2,2,4,4-Tetrachloro-1,3-dithietane is complex and not fully understood. It is believed to act through the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of a wide range of genes involved in cellular growth, differentiation, and metabolism. 2,2,4,4-Tetrachloro-1,3-dithietane binds to the AhR, which then translocates to the nucleus and activates the expression of various genes, including those involved in xenobiotic metabolism, cell cycle regulation, and immune system function.
生化学的および生理学的効果
Exposure to 2,2,4,4-Tetrachloro-1,3-dithietane has been shown to have a wide range of biochemical and physiological effects. It has been shown to alter the expression of genes involved in xenobiotic metabolism, leading to the accumulation of toxic metabolites in the liver and other tissues. It has also been shown to affect the immune system, leading to decreased resistance to infectious diseases and increased susceptibility to autoimmune disorders. In addition, 2,2,4,4-Tetrachloro-1,3-dithietane has been shown to have reproductive and developmental effects, including decreased fertility and increased risk of birth defects.
実験室実験の利点と制限
2,2,4,4-Tetrachloro-1,3-dithietane is a potent toxicant that has been extensively studied in animal models. It has been used as a model compound for studying the mechanisms of action of other dioxin-like compounds and for evaluating the efficacy of various detoxification strategies. However, the use of 2,2,4,4-Tetrachloro-1,3-dithietane in lab experiments is limited by its high toxicity and potential for environmental contamination.
将来の方向性
There are several areas of research that warrant further investigation in the field of 2,2,4,4-Tetrachloro-1,3-dithietane. One area of interest is the development of more effective detoxification strategies for 2,2,4,4-Tetrachloro-1,3-dithietane and other dioxin-like compounds. Another area of interest is the identification of biomarkers of 2,2,4,4-Tetrachloro-1,3-dithietane exposure and toxicity that can be used for monitoring environmental and occupational exposure. Finally, there is a need for further research into the mechanisms of action of 2,2,4,4-Tetrachloro-1,3-dithietane and other dioxin-like compounds, particularly with regard to their effects on the immune system and reproductive and developmental systems.
Conclusion:
In conclusion, 2,2,4,4-Tetrachloro-1,3-dithietane is a highly toxic compound that has been extensively studied due to its potential environmental and health effects. It is a member of the dioxin family, which is a group of persistent organic pollutants that have been linked to a variety of adverse health outcomes. While the mechanism of action of 2,2,4,4-Tetrachloro-1,3-dithietane is complex and not fully understood, it is believed to act through the aryl hydrocarbon receptor, leading to alterations in gene expression and a wide range of toxic effects. Further research is needed to better understand the mechanisms of action of 2,2,4,4-Tetrachloro-1,3-dithietane and other dioxin-like compounds, as well as to develop more effective detoxification strategies and biomarkers of exposure and toxicity.
合成法
2,2,4,4-Tetrachloro-1,3-dithietane is not produced commercially but is a byproduct of several industrial processes, including waste incineration, pulp and paper bleaching, and herbicide production. The most common method of synthesis involves the thermal decomposition of trichlorophenol, which results in the formation of 2,2,4,4-Tetrachloro-1,3-dithietane as a contaminant.
科学的研究の応用
2,2,4,4-Tetrachloro-1,3-dithietane has been extensively studied due to its potential environmental and health effects. It has been shown to be a potent carcinogen in animal studies, and exposure to 2,2,4,4-Tetrachloro-1,3-dithietane has been linked to an increased risk of several types of cancer in humans, including soft tissue sarcoma, non-Hodgkin's lymphoma, and prostate cancer. In addition to its carcinogenic effects, 2,2,4,4-Tetrachloro-1,3-dithietane has been shown to have a wide range of other toxic effects, including reproductive and developmental problems, immune system dysfunction, and neurological effects.
特性
CAS番号 |
20464-23-7 |
|---|---|
製品名 |
2,2,4,4-Tetrachloro-1,3-dithietane |
分子式 |
C2Cl4S2 |
分子量 |
230 g/mol |
IUPAC名 |
2,2,4,4-tetrachloro-1,3-dithietane |
InChI |
InChI=1S/C2Cl4S2/c3-1(4)7-2(5,6)8-1 |
InChIキー |
QIULAHZFLGCCFQ-UHFFFAOYSA-N |
SMILES |
C1(SC(S1)(Cl)Cl)(Cl)Cl |
正規SMILES |
C1(SC(S1)(Cl)Cl)(Cl)Cl |
同義語 |
dithiophosgene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



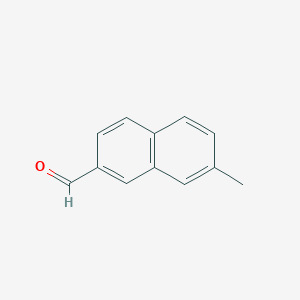
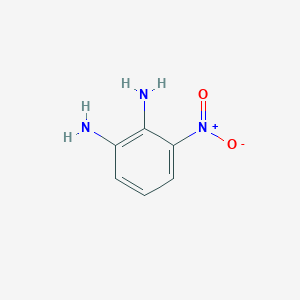
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
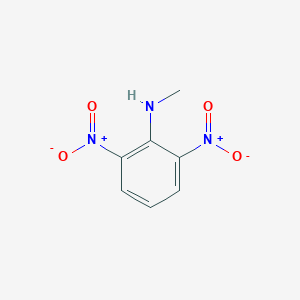
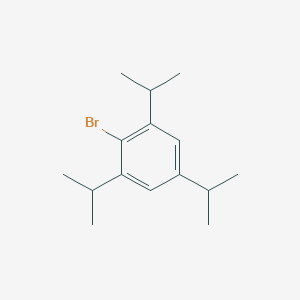
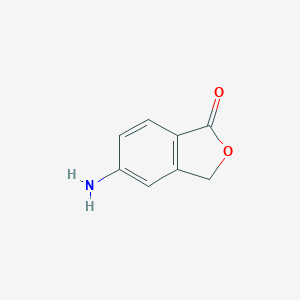
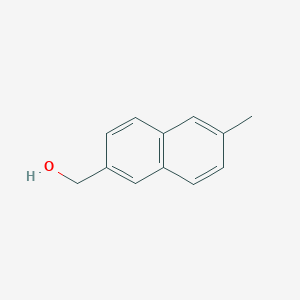
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
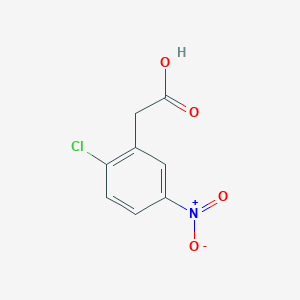
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
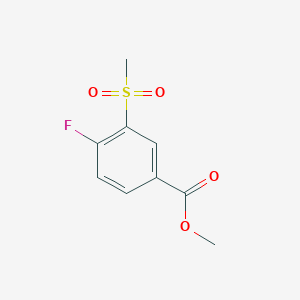
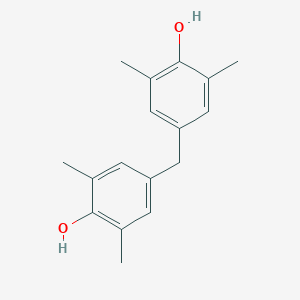
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)